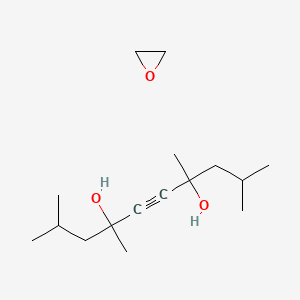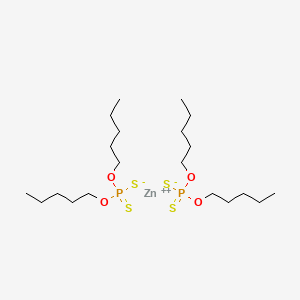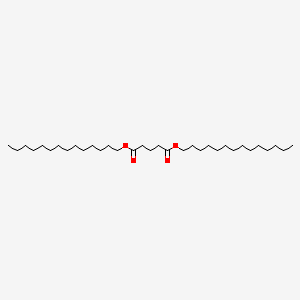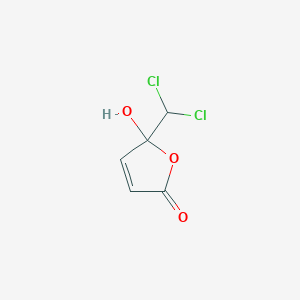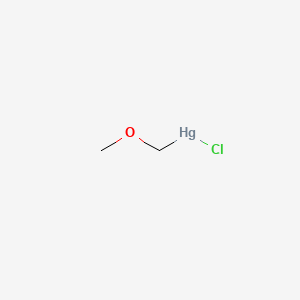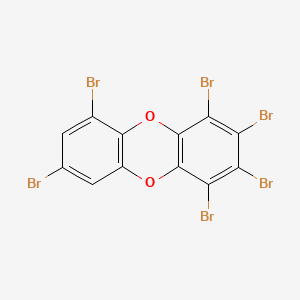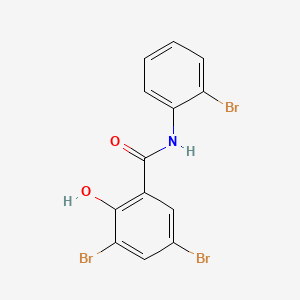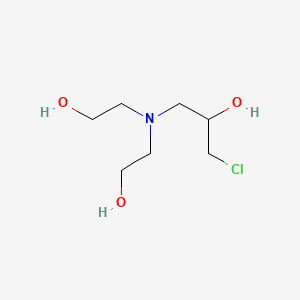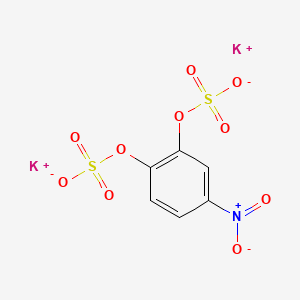
Dipotassium 4-nitro-o-phenylene bis(sulphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 4-nitro-o-phenylene bis(sulfate) is a chemical compound with the molecular formula C6H5NO10S2.2K. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro and sulfate groups attached to a phenylene ring, making it a versatile reagent in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4-nitro-o-phenylene bis(sulfate) typically involves the nitration of o-phenylene bis(sulfate) followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of concentrated sulfuric acid as a catalyst. The nitration process introduces the nitro group into the phenylene ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of dipotassium 4-nitro-o-phenylene bis(sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Dipotassium 4-nitro-o-phenylene bis(sulfate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylene compounds depending on the nucleophile used.
科学的研究の応用
Dipotassium 4-nitro-o-phenylene bis(sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling reagent for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of dipotassium 4-nitro-o-phenylene bis(sulfate) involves its interaction with molecular targets through its nitro and sulfate groups. The nitro group can participate in redox reactions, while the sulfate groups can engage in ionic interactions with various substrates. These interactions facilitate the compound’s role in catalysis, synthesis, and other chemical processes.
類似化合物との比較
Similar Compounds
- Dipotassium 4-nitro-m-phenylene bis(sulfate)
- Dipotassium 4-nitro-p-phenylene bis(sulfate)
- Dipotassium 4-amino-o-phenylene bis(sulfate)
Uniqueness
Dipotassium 4-nitro-o-phenylene bis(sulfate) is unique due to the specific positioning of the nitro and sulfate groups on the phenylene ring. This unique structure imparts distinct chemical reactivity and properties compared to its isomers and analogs. The ortho-positioning of the nitro group relative to the sulfate groups enhances its reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
71735-27-8 |
|---|---|
分子式 |
C6H3K2NO10S2 |
分子量 |
391.4 g/mol |
IUPAC名 |
dipotassium;(4-nitro-2-sulfonatooxyphenyl) sulfate |
InChI |
InChI=1S/C6H5NO10S2.2K/c8-7(9)4-1-2-5(16-18(10,11)12)6(3-4)17-19(13,14)15;;/h1-3H,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2 |
InChIキー |
IICALCATYHWHBV-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)


![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
